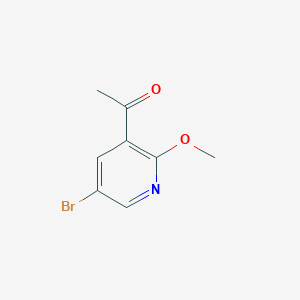

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-2-methoxypyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKMRWKPTVIQLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744270 | |

| Record name | 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256811-02-5 | |

| Record name | 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone CAS number

An In-Depth Technical Guide to 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, discusses methods for its structural characterization, and explores its strategic application in the synthesis of complex pharmaceutical intermediates. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical grounding and practical, field-proven methodologies.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. Its structure incorporates three key functional groups—a ketone, a methoxy ether, and a bromine atom—on a pyridine scaffold. This combination of features allows for a wide range of subsequent chemical transformations, making it a valuable precursor for creating diverse molecular architectures, particularly in the development of novel therapeutic agents.

Table 1: Physicochemical and Identity Data

| Property | Value | Source |

| CAS Number | 1256811-02-5 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [2] |

| Molecular Weight | 230.06 g/mol | [2][3] |

| IUPAC Name | 1-(5-bromo-2-methoxy-3-pyridinyl)ethanone | N/A |

| Appearance | Typically a solid (inferred from related structures) | [4] |

| Category | Organic Building Block, Ketone, Ether, Bromide | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound requires a regioselective approach to introduce the acetyl group at the C3 position of the pre-functionalized pyridine ring. A directed ortho-metalation (DoM) strategy is a highly effective and field-proven method for achieving this type of transformation with precision.

Causality of Experimental Design: The choice of a DoM protocol is deliberate. The methoxy group at the C2 position is a powerful directed metalation group (DMG). It coordinates to a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), and directs the deprotonation to the adjacent C3 position. This is mechanistically favored over deprotonation at other positions or halogen-metal exchange with the bromine at C5, especially at low temperatures, which kinetically favors proton abstraction. Subsequent quenching with an acetylating agent, like N,N-dimethylacetamide or acetyl chloride, installs the desired ethanone moiety.

Experimental Protocol: Directed Ortho-Metalation

Step 1: Preparation of the Reaction Vessel

-

A three-neck round-bottom flask is flame-dried under a high-vacuum and subsequently purged with inert gas (Argon or Nitrogen). This is critical to exclude atmospheric moisture, which would quench the organolithium reagent.

-

The flask is equipped with a magnetic stirrer, a thermometer, and a rubber septum for reagent addition.

Step 2: Lithiation

-

The starting material, 5-Bromo-2-methoxypyridine, is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the reactivity of the organolithium reagent and prevent side reactions.

-

A solution of n-Butyllithium (n-BuLi) in hexanes (typically 1.1 equivalents) is added dropwise via syringe, keeping the internal temperature below -70 °C. The reaction is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.

Step 3: Acylation

-

N,N-Dimethylacetamide (DMA) (1.2 equivalents) is added dropwise to the reaction mixture. The use of DMA is often preferred over more reactive electrophiles like acetyl chloride to minimize the formation of double-addition byproducts.

-

The reaction is allowed to slowly warm to room temperature and stirred overnight.

Step 4: Work-up and Purification

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Workflow Visualization

Caption: Synthetic workflow for this compound.

Structural Verification: A Self-Validating System

Confirmation of the product's identity and purity is paramount. A combination of spectroscopic methods provides a self-validating system, where each technique corroborates the findings of the others.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal two distinct singlets for the methoxy (-OCH₃) and acetyl (-COCH₃) protons. In the aromatic region, two doublets corresponding to the protons at the C4 and C6 positions of the pyridine ring are expected.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show eight distinct carbon signals, including a signal for the carbonyl carbon (C=O) in the characteristic downfield region (~190-200 ppm).

-

Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

-

HPLC (High-Performance Liquid Chromatography): Can be used to assess the purity of the final compound. Commercial suppliers often provide HPLC and NMR data to confirm product identity.[1]

Application in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a crucial intermediate. Its utility stems from the orthogonal reactivity of its functional groups. The bromine atom is ideal for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of complex carbon or nitrogen-based substituents. The ketone can be used as a handle for further derivatization, such as reductive amination, aldol condensation, or conversion to other functional groups.

This strategic role makes it a valuable building block in the synthesis of inhibitors for various biological targets, including kinases and other enzymes, which are often implicated in cancer and other diseases.[5][6]

Logical Role as a Synthetic Intermediate

Caption: Role as a versatile intermediate in pharmaceutical synthesis.

Safety, Handling, and Storage

While specific safety data for this exact compound is not extensively published, data from structurally related halo-pyridines and ketones should be used to inform handling procedures.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place.[2] For long-term stability, storage under an inert atmosphere is recommended.

-

Hazards: Similar compounds are classified as acute oral toxicity hazards and may cause skin and eye irritation.[4]

Conclusion

This compound (CAS: 1256811-02-5) is a high-value chemical intermediate with significant applications in the field of drug discovery. Its well-defined structure and the orthogonal reactivity of its functional groups allow for its strategic incorporation into complex molecular targets. The synthetic and analytical protocols outlined in this guide represent a robust framework for its preparation and validation, ensuring reliability and reproducibility for researchers and drug development professionals.

References

-

CAS: 1211521-17-3 Name: 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone. Chemical Synthesis. [Link]

-

2-Bromo-1-(5-methoxypyridin-2-YL)ethan-1-one. PubChem. [Link]

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). ijarsct. [Link]

-

Drug Discovery Chemistry Conference. Cambridge Healthtech Institute. [Link]

Sources

- 1. 1256811-02-5|this compound|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Bromo-1-(5-methoxypyridin-2-YL)ethan-1-one | C8H8BrNO2 | CID 131188078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone AldrichCPR 1160936-52-6 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 7. echemi.com [echemi.com]

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone chemical properties

An In-Depth Technical Guide to 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Authored by a Senior Application Scientist

Foreword: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless pharmaceuticals and functional materials. Among these, This compound emerges as a highly valuable, yet specialized, intermediate. Its unique arrangement of three distinct functional groups—a reactive bromine atom, an electron-donating methoxy group, and a versatile acetyl moiety—on a pyridine core provides a rich platform for molecular diversification.

This guide offers a comprehensive technical overview of this compound, designed for researchers, synthetic chemists, and drug development professionals. We will move beyond a simple recitation of data, delving into the causality behind its reactivity, its strategic applications in synthetic workflows, and the practical considerations for its use in the laboratory. The insights provided herein are grounded in established chemical principles and aim to empower scientists to fully leverage the synthetic potential of this key intermediate.

Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. This section consolidates the key identifiers and physicochemical data for this compound.

Chemical Identity and Structure

The structural arrangement of this compound is key to its utility. The pyridine ring is functionalized at positions 2, 3, and 5, offering distinct sites for chemical modification.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The following table summarizes the essential quantitative data for this compound. Note that some values may be predicted from computational models and should be confirmed with experimental data where critical.

| Property | Value | Source |

| CAS Number | 1256811-02-5 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [2] |

| Molecular Weight | 230.06 g/mol | [2][3] |

| IUPAC Name | 1-(5-bromo-2-methoxy-3-pyridinyl)ethanone | N/A |

| InChI Key | YNEBOMXZZRMZEK-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(=O)C1=NC=C(Br)C=C1OC | [2] |

| Physical State | Solid (Predicted) | [4] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

| Topological Polar Surface Area | 39.2 Ų | [2] |

| Rotatable Bond Count | 2 | [2] |

Reactivity Profile and Synthetic Rationale

The synthetic power of this compound stems from the distinct reactivity of its three primary functional groups. Understanding their interplay is crucial for designing successful multi-step syntheses.

The Bromine Atom: A Gateway to Cross-Coupling

The bromine atom at the C5 position is the most synthetically versatile handle on the molecule. As an aryl halide, it is an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. This capability is the primary reason for this compound's utility as a building block.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. The use of palladium catalysts, often ligand-free or with specialized ligands, is standard for coupling with bromopyridines.[5]

-

Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl groups, providing a route to more complex unsaturated systems.[6]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines (primary or secondary) to form C-N bonds, a cornerstone of modern pharmaceutical synthesis for introducing nitrogen-containing moieties.

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to install alkynyl groups.

The choice of catalyst, ligand, base, and solvent system is critical and must be optimized based on the specific coupling partners to achieve high yields and selectivity. The electron-deficient nature of the pyridine ring can influence the oxidative addition step, a key mechanistic event in these catalytic cycles.[7][8]

The Acetyl Group: A Handle for Derivatization

The acetyl group at the C3 position offers a secondary site for modification:

-

Alpha-Functionalization: The α-protons on the methyl group can be removed by a suitable base to form an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes).

-

Condensation Reactions: It can participate in aldol or Claisen-Schmidt condensations to build larger carbon skeletons.

-

Reduction/Oxidation: The ketone can be reduced to a secondary alcohol or oxidized in reactions like the Baeyer-Villiger oxidation.

The Methoxy Group: An Electronic Modulator

The methoxy group at the C2 position is a strong electron-donating group. Its primary role is electronic; it increases the electron density of the pyridine ring, which can modulate the reactivity of the other positions. While generally stable, it can potentially be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal a hydroxypyridine (pyridone) if such a transformation is desired late in a synthetic sequence.

Strategic Applications in Drug Discovery and Materials Science

The trifunctional nature of this compound makes it a powerful scaffold for creating libraries of complex molecules for screening and development.[9] Its application is primarily as a pharmaceutical intermediate, where structural diversity is key to identifying lead compounds.[9][10]

Caption: Synthetic workflow illustrating the use of the title compound.

This workflow demonstrates a common strategy:

-

Initial Core Reaction: The bromine atom is used in a cross-coupling reaction to introduce the main element of diversity.

-

Secondary Modification: The resulting product is then further modified using the acetyl group to fine-tune the structure.

This approach allows for the rapid generation of a matrix of related compounds from a single, advanced intermediate.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized, illustrative protocol for a Suzuki-Miyaura reaction. NOTE: This protocol is for educational purposes and must be adapted and optimized for specific substrates. All laboratory work should be conducted with appropriate safety precautions.

Objective: To couple this compound with a generic arylboronic acid.

Materials and Reagents

-

This compound (1.0 eq)

-

Arylboronic Acid (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent System (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

-

Inert Gas (Nitrogen or Argon)

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system via cannula or syringe. Finally, add the palladium catalyst.

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

While a specific, comprehensive SDS for CAS 1256811-02-5 is not publicly available in the search results, data from closely related brominated pyridine and ketone-containing compounds can provide guidance.[4][11][12]

-

Hazard Profile (Anticipated): Based on analogs, the compound is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][11] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4][12] Work should be performed in a well-ventilated fume hood.[12][13]

-

Handling: Avoid creating dust.[14][15] Avoid contact with skin, eyes, and clothing.[12][15] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][12][13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This information is a guideline. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic chemistry. Its value lies not in any inherent biological activity, but in its capacity as a versatile scaffold. The orthogonal reactivity of its bromo, acetyl, and methoxy functional groups provides chemists with a powerful tool for the efficient construction of complex molecular architectures. A thorough understanding of its reactivity profile, coupled with careful experimental design and adherence to safety protocols, will enable researchers to fully exploit this building block in the pursuit of new medicines and materials.

References

-

Mol-Instincts. CAS: 1211521-17-3 Name: 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone. [Link]

-

ACS Publications. Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides | The Journal of Organic Chemistry. [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

IntechOpen. Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. [Link]

-

PubChem. 2-Bromo-1-(5-methoxypyridin-2-YL)ethan-1-one. [Link]

-

Royal Society of Chemistry. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. [Link]

-

National Institutes of Health. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC. [Link]

-

ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

-

Reagentia. 1-(5-BROMO-3-METHOXYPYRIDIN-2-YL)ETHANONE (1 x 5 g). [Link]

Sources

- 1. 1256811-02-5|this compound|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Bromo-1-(5-methoxypyridin-2-YL)ethan-1-one | C8H8BrNO2 | CID 131188078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. echemi.com [echemi.com]

- 11. 1-(5-BroMo-3-Methylpyridin-2-yl)ethanone | 1211533-25-3 [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

Structure Elucidation of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone: A Multi-Technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Unambiguous structure determination is a cornerstone of chemical synthesis and drug development. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. This technical guide provides an in-depth walkthrough of the analytical methodologies required to confirm the chemical structure of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a comprehensive framework for its characterization. This document serves as a practical guide for researchers, detailing not only the interpretation of spectroscopic data but also the underlying principles that inform the experimental choices.

Introduction

In the synthesis of novel chemical entities, the target molecule is often one of several possible isomers. Verifying that the intended molecule has been synthesized is a critical step that relies on a suite of analytical techniques. This compound (Figure 1) is a substituted pyridine derivative, a class of compounds prevalent in medicinal chemistry. Its structure contains several key features—a pyridine ring, a bromo substituent, a methoxy group, and an acetyl group—that give rise to a distinct spectroscopic fingerprint. The following guide will treat this compound as a newly synthesized unknown, outlining the logical workflow to confirm its identity and distinguish it from potential isomers.

Plausible Synthetic Pathway

To hypothesize an expected structure, understanding its synthesis is crucial. A plausible route to this compound can be proposed starting from 3,5-dibromopyridine. This synthetic approach provides a logical basis for the expected connectivity of the final product.

The proposed synthesis begins with a nucleophilic aromatic substitution on 3,5-dibromopyridine with sodium methoxide to selectively install the methoxy group, yielding 3-bromo-5-methoxypyridine[1][2]. The subsequent introduction of the acetyl group at the 3-position is the key challenge. A common method for this transformation would involve a metal-halogen exchange followed by reaction with a suitable acetylating agent. However, a more controlled approach like the Weinreb ketone synthesis is often preferred to avoid side reactions[3]. This would involve lithiation, reaction with N,O-dimethylhydroxyamine hydrochloride (Weinreb's amide precursor), and then introduction of a methyl group via a Grignard reagent. For the purpose of this guide, we will assume a successful synthesis has occurred, leading to a compound we must now verify.

Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Observation | Inference |

| MS | Molecular Ion | M⁺ and M+2 peaks at m/z ≈ 229 and 231 (1:1 ratio) | Presence of one bromine atom. Molecular weight matches C₈H₈BrNO₂. |

| IR | Key Absorptions | ~1700 cm⁻¹ (strong), ~1250 cm⁻¹ | Confirms presence of ketone (C=O) and aryl ether (C-O) functional groups. |

| ¹H NMR | Aromatic Signals | Two doublets at ~8.4 and ~7.5 ppm (J ≈ 2.5 Hz) | Two meta-coupled protons on a pyridine ring. |

| Aliphatic Signals | Two singlets at ~4.0 ppm (3H) and ~2.6 ppm (3H) | Confirms presence of a methoxy group and an acetyl methyl group. | |

| ¹³C NMR | Downfield Signal | Peak at ~197 ppm | Confirms ketone carbonyl carbon. |

| Aromatic Signals | Five distinct peaks in the 115-165 ppm range | Consistent with a fully substituted pyridine ring. | |

| Aliphatic Signals | Two peaks at ~56 ppm and ~28 ppm | Confirms methoxy and acetyl methyl carbons. |

This complete dataset, when consistent across all techniques, provides unambiguous proof of the structure of this compound.

Standard Operating Procedures (SOPs)

The following are generalized protocols. Instrument parameters should be optimized for the specific machine being used.

5.1 High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Method: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to the run to achieve mass accuracy < 5 ppm.

-

Data Analysis: Process the spectrum to identify the [M+H]⁺ or [M+Na]⁺ adduct. Use the instrument software to calculate the elemental composition from the measured exact mass.

5.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal.

-

Instrument: Use a standard FT-IR spectrometer.

-

Background: Collect a background spectrum of the empty ATR crystal.

-

Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum (ATR and baseline correction if necessary) and identify the wavenumbers of key absorption bands.

5.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) if the solvent does not contain an internal standard.

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-pulse proton spectrum.

-

Use a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.

-

Collect 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

Use a spectral width of ~240 ppm and a longer relaxation delay (e.g., 2-5 seconds).

-

Collect a larger number of scans (e.g., 1024 or more) as ¹³C is less sensitive.

-

-

Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or TMS (0 ppm). Integrate ¹H signals and pick peaks for both spectra.

Conclusion

The structural elucidation of a novel compound like this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry confirms the elemental composition, IR spectroscopy identifies key functional groups, and NMR spectroscopy maps the precise connectivity of the molecular framework. By following the logical workflow outlined in this guide—from proposing a structure based on synthesis to interpreting and integrating a full suite of spectroscopic data—researchers can confidently and unambiguously confirm the identity of their target molecules, a critical step in advancing scientific discovery.

References

-

The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications.

-

Guidechem. (n.d.). 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone.

-

PubChem. (n.d.). 1-(5-Bromo-2-methoxyphenyl)ethanone.

-

BLDpharm. (n.d.). This compound.

-

BenchChem. (2025). Technical Support Center: Synthesis of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.

-

The Royal Society of Chemistry. (n.d.). Supporting Information.

-

Beilstein Journals. (n.d.). Supplementary Information.

-

Sigma-Aldrich. (n.d.). 1-(5-Bromo-2-chloropyridin-3-yl)ethanone.

-

ChemicalBook. (n.d.). 3-Bromo-5-methoxypyridine synthesis.

-

NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-.

-

NIH National Center for Biotechnology Information. (n.d.). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications.

-

ACG Publications. (2023). Records of Natural Products-SI.

-

PubChem. (n.d.). 3-Bromo-5-methoxypyridine.

Sources

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone molecular weight

An In-Depth Technical Guide to 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone: A Keystone Intermediate for Drug Discovery

Executive Summary: this compound is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of a bromine atom, a methoxy group, and an acetyl group on a pyridine scaffold makes it a versatile building block for the synthesis of complex molecular architectures. The bromine atom serves as a key handle for cross-coupling reactions, the acetyl group provides a site for numerous derivatizations, and the methoxy-pyridine core is a common motif in bioactive molecules. This guide provides a comprehensive overview of its physicochemical properties, a plausible and detailed synthetic protocol, its characteristic spectroscopic signature, and a discussion of its strategic applications in modern medicinal chemistry.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a synthetic intermediate is critical for its effective use in multi-step synthesis. This section details the known physical properties and the expected spectroscopic characteristics that serve as a fingerprint for the compound's identity and purity.

Key Properties

The essential physicochemical data for this compound are summarized below. These parameters are crucial for reaction planning, purification, and storage.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1256811-02-5 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Storage | Inert atmosphere, 2-8°C | [1] |

Structural Representation

The molecular structure defines the reactivity and utility of the compound. The arrangement of the substituents on the pyridine ring is key to its role as a versatile synthetic intermediate.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on the structure, the following spectral characteristics are predicted.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show three distinct singlets and two doublets.

-

~ 4.0 ppm (s, 3H): A singlet corresponding to the three protons of the methoxy group (-OCH₃). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

-

~ 2.6 ppm (s, 3H): A singlet for the three protons of the acetyl methyl group (-COCH₃).

-

~ 8.3 ppm (d, 1H): A doublet for the proton at the C6 position of the pyridine ring.

-

~ 7.8 ppm (d, 1H): A doublet for the proton at the C4 position of the pyridine ring. The coupling constant between the C4 and C6 protons would be small (meta-coupling).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

~ 198 ppm: Ketone carbonyl carbon (C=O).

-

~ 160 ppm: C2 carbon attached to the methoxy group.

-

~ 145 ppm: C6 carbon.

-

~ 140 ppm: C4 carbon.

-

~ 125 ppm: C3 carbon attached to the acetyl group.

-

~ 115 ppm: C5 carbon attached to the bromine atom.

-

~ 54 ppm: Methoxy carbon (-OCH₃).

-

~ 28 ppm: Acetyl methyl carbon (-COCH₃).

-

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) would reveal the molecular ion peak. A characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2) would be observed, confirming the presence of a single bromine atom. The exact mass would be approximately 228.9738 Da.[2]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include:

-

~ 1700 cm⁻¹: A strong absorption band for the C=O (ketone) stretch.

-

~ 1580-1400 cm⁻¹: Aromatic C=C and C=N stretching vibrations of the pyridine ring.

-

~ 1250 cm⁻¹: C-O stretching of the methoxy ether group.

-

Synthesis and Mechanistic Rationale

A robust and reproducible synthetic route is paramount for any key intermediate. While multiple pathways can be envisioned, a highly plausible route involves the directed ortho-metalation (DoM) of a pre-existing 5-bromo-2-methoxypyridine, a strategy that offers excellent regiocontrol.

Proposed Synthetic Protocol

This protocol is based on established organometallic procedures for the functionalization of pyridine rings.[3][4]

Step 1: Directed Ortho-Metalation and Acylation of 5-Bromo-2-methoxypyridine

-

Objective: To introduce the acetyl group regioselectively at the C3 position. The methoxy group at C2 directs the metalation to the adjacent C3 position.

-

Reagents and Equipment:

-

5-Bromo-2-methoxypyridine (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

N,N-Dimethylacetamide (DMA) (1.2 eq)

-

Dry, inert atmosphere reaction setup (e.g., Schlenk line with argon or nitrogen)

-

Reaction vessel, magnetic stirrer, cooling bath (dry ice/acetone)

-

-

Procedure:

-

Thoroughly dry all glassware in an oven and assemble the reaction setup under an inert atmosphere.

-

To the reaction vessel, add 5-Bromo-2-methoxypyridine and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate.

-

Slowly add n-Butyllithium dropwise to the cooled solution via syringe. The reaction mixture may change color, indicating the formation of the lithiated species.

-

Stir the reaction at -78 °C for 1 hour to ensure complete metalation.

-

In a separate syringe, take up N,N-Dimethylacetamide (DMA) and add it dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours before gradually warming to room temperature overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Synthesis Workflow Diagram

The logical flow of the synthesis, from starting material to the final purified product, is depicted below.

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its potential as a scaffold for creating diverse libraries of new chemical entities. Each functional group offers a handle for specific, high-yielding chemical transformations common in drug discovery.[5][6]

Strategic Utility of Functional Groups

-

Bromine Atom (C5): This is the primary site for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: To introduce new aryl or heteroaryl groups.

-

Sonogashira Coupling: To install alkyne functionalities.

-

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing various amine groups.

-

Heck Coupling: To append alkene moieties.

-

-

Acetyl Group (C3): The ketone functionality is a versatile anchor for building molecular complexity. It can undergo:

-

Reductive Amination: To generate diverse secondary and tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Aldol Condensation: To create larger carbon skeletons.

-

Reduction: To form a secondary alcohol, which can be further functionalized.

-

-

Methoxy Group (C2): While often stable, this group can be cleaved under harsh conditions (e.g., with BBr₃) to reveal a hydroxyl group, providing another point for diversification or a key hydrogen bond donor for protein-ligand interactions.

Logical Workflow for Library Derivatization

The molecule serves as a central hub from which numerous chemical vectors can be explored to probe the structure-activity relationship (SAR) of a target.

Caption: Key derivatization pathways for library synthesis.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that empowers medicinal chemists. Its well-defined structure, predictable reactivity, and multiple points for diversification make it an invaluable intermediate for the efficient synthesis of novel compounds. The protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge required to leverage this potent scaffold in their quest for the next generation of therapeutics.

References

-

2-Bromo-1-(5-methoxypyridin-2-YL)ethan-1-one - PubChem. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

CAS: 1211521-17-3 Name: 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone - Molbase. Available at: [Link]

-

The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents.

Sources

- 1. 1256811-02-5|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Bromo-1-(5-methoxypyridin-2-YL)ethan-1-one | C8H8BrNO2 | CID 131188078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone, a pivotal heterocyclic building block in modern medicinal chemistry. This document delineates its chemical identity, physicochemical properties, a robust and reproducible synthetic protocol with mechanistic insights, and detailed analytical methodologies for its characterization. Furthermore, this guide explores its strategic applications in drug discovery and development, underscoring its value as a versatile intermediate for the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability, thereby enhancing its therapeutic potential.[1] Among the myriad of substituted pyridines, bromo-methoxy derivatives serve as exceptionally versatile intermediates, offering multiple points for chemical modification.[2] this compound, in particular, presents a unique combination of reactive sites: a bromine atom amenable to various cross-coupling reactions, a methoxy group that can be a precursor to a hydroxyl functionality, and an acetyl group that allows for further elaboration of the carbon skeleton. These features make it a highly sought-after building block in the synthesis of novel drug candidates.[3]

Physicochemical and Structural Properties

IUPAC Name: this compound

Synonyms: 3-Acetyl-5-bromo-2-methoxypyridine

Molecular Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1256811-02-5 | [4] |

| Molecular Formula | C₈H₈BrNO₂ | [4] |

| Molecular Weight | 230.06 g/mol | [4] |

| Appearance | Solid (predicted) | - |

| Storage | Inert atmosphere, 2-8°C | [4] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be strategically achieved through a multi-step sequence, commencing with readily available starting materials. A plausible and efficient synthetic route involves the initial preparation of a suitable bromomethoxypyridine precursor, followed by a regioselective acylation.

Proposed Synthetic Pathway

A logical synthetic approach involves the acylation of 5-Bromo-2-methoxypyridine. While direct Friedel-Crafts acylation on the pyridine ring can be challenging due to the ring's electron-deficient nature, a directed ortho-metalation followed by acylation provides a viable and controlled strategy.

Sources

Spectroscopic Characterization of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone: A Technical Guide for Researchers

Abstract

Introduction: The Significance of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Substituted pyridines are a cornerstone of modern synthetic chemistry, with applications ranging from pharmaceuticals to agrochemicals and functional materials. The title compound, this compound, possesses a unique combination of functional groups that make it a versatile synthetic intermediate. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the methoxy and acetyl groups can be manipulated to introduce a variety of other functionalities.

Accurate and unambiguous characterization of this molecule is the bedrock of its successful application. Spectroscopic techniques provide a powerful, non-destructive means to elucidate its molecular structure and confirm its purity. This guide will delve into the expected spectroscopic data, providing a detailed rationale for the predicted chemical shifts, vibrational frequencies, and fragmentation patterns.

Predicted Spectroscopic Data and Interpretation

The following sections outline the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and by analogy to structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit four distinct signals.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | Doublet | 1H | H-6 | The proton at position 6 is expected to be the most deshielded aromatic proton due to its proximity to the electronegative nitrogen atom. It will appear as a doublet due to coupling with H-4. |

| ~7.9 | Doublet | 1H | H-4 | The proton at position 4 will be deshielded by the adjacent acetyl group and will appear as a doublet due to coupling with H-6. |

| ~4.0 | Singlet | 3H | -OCH₃ | The methoxy protons are in a relatively shielded environment and will appear as a sharp singlet as there are no adjacent protons to couple with. |

| ~2.6 | Singlet | 3H | -C(O)CH₃ | The acetyl protons are deshielded by the adjacent carbonyl group and will appear as a sharp singlet. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | C=O | The carbonyl carbon of the acetyl group is highly deshielded and will appear at a characteristic downfield shift. |

| ~160 | C-2 | The carbon bearing the methoxy group (C-2) is expected to be significantly deshielded due to the electronegativity of the oxygen atom. |

| ~148 | C-6 | The carbon adjacent to the nitrogen (C-6) will be deshielded. |

| ~140 | C-4 | The other aromatic CH carbon (C-4). |

| ~125 | C-3 | The carbon bearing the acetyl group (C-3). |

| ~115 | C-5 | The carbon bearing the bromine atom (C-5) will be influenced by the halogen's electronegativity and heavy atom effect. |

| ~54 | -OCH₃ | The methoxy carbon is in a relatively shielded environment. |

| ~26 | -C(O)CH₃ | The methyl carbon of the acetyl group is a typical sp³ hybridized carbon. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1680 | Strong | C=O stretch (aromatic ketone) | The carbonyl stretching frequency is characteristic of an aromatic ketone and is typically found in this region. |

| ~1580, ~1470 | Medium-Strong | C=C and C=N stretching (aromatic ring) | These absorptions are characteristic of the pyridine ring vibrations. |

| ~1250 | Strong | C-O stretch (aryl ether) | The stretching vibration of the aryl-O-CH₃ bond is expected to be strong and appear in this region. |

| ~1020 | Medium | C-O stretch (alkyl ether) | The stretching vibration of the O-CH₃ bond. |

| ~800-900 | Medium-Strong | C-H out-of-plane bending | These bands can provide information about the substitution pattern of the pyridine ring. |

| ~600-700 | Medium | C-Br stretch | The carbon-bromine stretching vibration is typically found in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion | Rationale |

| 230/232 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a monobrominated compound. |

| 215/217 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |

| 187/189 | [M - C(O)CH₃]⁺ | Loss of the acetyl group. |

| 151 | [M - Br]⁺ | Loss of a bromine radical. |

| 43 | [CH₃CO]⁺ | Acetyl cation. |

Proposed Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 5-bromo-2-methoxypyridine. The key step is the introduction of the acetyl group at the C-3 position. This can be achieved through a metal-halogen exchange followed by quenching with an acetylating agent.

Experimental Protocol

Materials:

-

5-Bromo-2-methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylacetamide (DMA)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-2-methoxypyridine (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add N,N-dimethylacetamide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound. The presented information serves as a valuable resource for researchers in identifying and characterizing this important synthetic intermediate. The proposed synthetic protocol offers a practical and efficient method for its preparation. The combination of predicted spectroscopic data and a reliable synthetic route provides a solid foundation for the future use of this versatile building block in various fields of chemical research and development.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone safety and handling

An In-depth Technical Guide to the Safe Handling of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, a key building block in modern medicinal chemistry and drug discovery.[1] As a substituted pyridinyl ethanone, this compound and its analogs are instrumental in the synthesis of complex molecular architectures for novel therapeutic agents.[1][2] Given its reactive nature and specific hazard profile, a thorough understanding of its properties and the implementation of rigorous safety measures are paramount for all laboratory personnel. This document is intended for researchers, chemists, and drug development professionals who handle this or structurally similar compounds.

Chemical Identification and Physicochemical Properties

Proper identification is the foundational step in any safety protocol. This compound is a solid compound whose specific structural arrangement dictates its reactivity and toxicological profile.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1256811-02-5 | [3] |

| Molecular Formula | C₈H₈BrNO₂ | [4] |

| Molecular Weight | 230.06 g/mol | [4] |

| Physical State | Solid | [5][6] |

Note: Physicochemical properties such as melting point, boiling point, and density are not consistently reported across public sources and should be confirmed with the specific batch's certificate of analysis.

Hazard Identification and GHS Classification

While a specific, comprehensive safety data sheet (SDS) for the exact isomer this compound is not publicly available, data from closely related analogs provide a strong basis for hazard assessment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.[7][8] The primary hazards associated with this class of compounds are acute toxicity, skin and eye irritation, and respiratory tract irritation.[5][6][9]

| Hazard Class | GHS Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Causality of Hazards:

-

H302 (Harmful if swallowed): The compound can cause adverse health effects if ingested.[5][10] Symptoms may include soreness and redness of the mouth and throat.[5]

-

H315 (Causes skin irritation): Direct contact with the skin can lead to irritation, characterized by redness and discomfort.[5][9] This is a common property of halogenated aromatic compounds.

-

H319 (Causes serious eye irritation): The compound is a significant irritant to the eyes, potentially causing redness, watering, and discomfort upon contact.[5][9]

-

H335 (May cause respiratory irritation): Inhalation of the dust or aerosol can irritate the respiratory tract, leading to symptoms like coughing, wheezing, or a feeling of tightness in the chest.[5][9]

Proactive Risk Mitigation: Engineering Controls and a Culture of Safety

The foundation of safe laboratory practice is the proactive identification and mitigation of risks. Before handling this compound, a formal risk assessment should be conducted. This assessment must inform the selection of appropriate controls.

Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[11] The fume hood serves two critical functions:

-

Containment: It prevents the release of airborne particles (dust) and vapors into the laboratory environment, thereby minimizing the risk of inhalation (H335).

-

Operator Protection: The sash provides a physical barrier against accidental splashes, protecting the user's face and body.

Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work. All work should be conducted at least 6 inches inside the hood sash.

Standard Operating Protocol: Safe Handling and Personal Protective Equipment (PPE)

A systematic workflow is essential to ensure safety at every stage of handling. The following protocol outlines the mandatory steps and required PPE.

Caption: Standard Operating Procedure for Handling.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazards identified. Standard laboratory attire (long pants, closed-toe shoes) is assumed.

| Protection Type | Specification | Rationale & Justification |

| Hand Protection | Nitrile or neoprene gloves.[5][9] | Provides a barrier against skin contact to prevent irritation (H315). Always check gloves for integrity before use and change them immediately if contaminated. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles.[5][10] | Essential to prevent contact with airborne particles or splashes, which can cause serious eye irritation (H319). An eyewash station must be readily accessible.[5] |

| Skin & Body | Flame-retardant laboratory coat. | Protects against accidental spills on clothing and skin. |

| Respiratory | Not required if handled exclusively within a certified fume hood. | A self-contained breathing apparatus (SCBA) should be available for emergency situations or large spills.[5] |

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures.

Caption: Emergency Response Protocol for Accidental Exposure.

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[5][10] Consult a physician if irritation persists.[10]

-

Eye Contact: Bathe the eye with running water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention from a doctor.[5]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[10] Consult a doctor.[5][10]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting.[12] Call for immediate medical assistance.[5]

-

-

Accidental Release Measures:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation (fume hood).

-

Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

-

Carefully sweep or scoop the material into a suitable, labeled container for chemical waste disposal.[10] Avoid creating dust.[9][10]

-

Do not allow the substance to enter drains or waterways.[5][9]

-

Storage and Disposal

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated area.[13] Keep away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: All waste material containing this compound must be treated as hazardous chemical waste. Dispose of contents and containers in accordance with local, state, and federal regulations.[5][9] Do not mix with other waste streams.[9]

Scientific Context: Reactivity and Application

This compound is primarily used as an intermediate in organic synthesis.[1] The bromine atom and the ketone functional group are key sites for further chemical transformations, such as cross-coupling reactions or nucleophilic additions, making it a versatile precursor for more complex molecules in drug discovery programs.[1][2] In combustion, it is expected to emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.[5]

By adhering to the principles and protocols outlined in this guide, researchers can safely handle this compound, minimizing risks to themselves and their colleagues while advancing critical scientific research.

References

- Apollo Scientific Ltd. (2023, March 13). 1-(5-methoxypyridin-2-yl)ethanone - SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - 5-Bromo-2-pyridinecarboxaldehyde.

- Angene Chemical. (2025, May 29). Safety Data Sheet - 2-Bromo-5-methoxypyridin-3-amine.

- Echemi. (2022, October 10). 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone.

- Merck Millipore. (n.d.). Safety Data Sheet - 1-bromo-2-methoxyethane.

- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 2-Bromo-1-indanone.

- Echemi. (n.d.). 1-(5-Bromo-2-chloropyridin-3-yl)ethanone.

- ChemicalBook. (2022, August 11). 2-BROMO-1-(5-BROMOTHIOPHEN-2-YL)ETHANONE - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone AldrichCPR.

- Guidechem. (n.d.). 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone.

- Mol-Instincts. (2024, October 10). CAS: 1211521-17-3 Name: 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone.

- BLDpharm. (n.d.). 1256811-02-5|this compound.

- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.

- AbMole BioScience. (n.d.). Material Safety Data Sheet of 1-(5-Chloropyridin-2-yl)ethanone.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis.

- Sigma-Aldrich. (n.d.). 1-(5-Bromo-2-chloropyridin-3-yl)ethanone AldrichCPR.

- University of Wyoming. (n.d.). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.

- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

- Cambridge Healthtech Institute. (n.d.). Drug Discovery Chemistry Conference Brochure.

- National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification. In A Framework to Guide Selection of Chemical Alternatives.

- BLDpharm. (n.d.). N/A|2-Bromo-1-(4-methoxypyridin-3-yl)ethanone.

- University of Illinois Division of Research Safety. (2019, September 19). Chemical Hazard Classification (GHS).

- Fisher Scientific. (2023, August 22). SAFETY DATA SHEET - 2-Bromo-4'-methoxyacetophenone.

- Apollo Scientific. (n.d.). OR82683 | 1-(5-Bromo-3-methoxypyridin-2-yl)ethan-1-one.

- ChemicalBook. (2022, December 30). 1-(5-BroMo-3-Methylpyridin-2-yl)ethanone | 1211533-25-3.

- ChemicalBook. (n.d.). 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone | 1211521-17-3.

- Echemi. (n.d.). 2-BROMO-1-(2-METHOXY-5-METHYL-PHENYL)-ETHANONE Safety Data Sheets.

Sources

- 1. nbinno.com [nbinno.com]

- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 3. 1256811-02-5|this compound|BLD Pharm [bldpharm.com]

- 4. guidechem.com [guidechem.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 1-(5-Bromo-2-chloropyridin-3-yl)ethanone AldrichCPR 886365-47-5 [sigmaaldrich.com]

- 7. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. angenechemical.com [angenechemical.com]

- 11. uwyo.edu [uwyo.edu]

- 12. chemicalbook.com [chemicalbook.com]

- 13. echemi.com [echemi.com]

A Technical Guide to 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone: Availability, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the chemical intermediate 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone, tailored for researchers, scientists, and professionals in drug development. This document delves into its commercial availability, proposes a viable synthetic pathway based on established chemical principles, and explores its potential applications as a versatile building block in medicinal chemistry.

Introduction and Physicochemical Properties

This compound (CAS Number: 1256811-02-5) is a halogenated and methoxy-substituted pyridyl ketone. Its trifunctional nature—comprising a reactive bromine atom, a nucleophilic acetyl group, and a directing methoxy group on a pyridine scaffold—makes it a valuable intermediate for the synthesis of complex heterocyclic molecules. Such structures are of significant interest in the development of novel therapeutic agents.

The physicochemical properties of this compound are summarized in the table below, compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1256811-02-5 | Multiple Suppliers |

| Molecular Formula | C₈H₈BrNO₂ | Multiple Suppliers |

| Molecular Weight | 230.06 g/mol | Multiple Suppliers |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Boiling Point | Not available | - |

| Storage Conditions | Inert atmosphere, 2-8°C | Multiple Suppliers |

| SMILES | CC(=O)c1cc(Br)cnc1OC | Multiple Suppliers |

Commercial Availability

This compound is available from a number of specialized chemical suppliers that cater to the research and development sector. The availability in research quantities facilitates its use in early-stage drug discovery and process development.

| Supplier | Purity/Specification |

| BLDpharm | Information available upon request |

| Combi-Blocks | 97% |

| AA Blocks | Information available upon request |

| Moldb | 98% |

Proposed Synthesis Pathway

The proposed two-step synthesis starts from the commercially available 3-bromo-2-methoxypyridine.

Caption: Proposed synthetic workflow for this compound.

Step 1: Directed ortho-Metalation of 3-Bromo-2-methoxypyridine

The methoxy group at the 2-position of the pyridine ring is a moderate directing group for ortho-metalation.[1] Treatment of 3-bromo-2-methoxypyridine with a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF), is expected to result in regioselective deprotonation at the C3 position.[3][4] This is due to the stabilization of the resulting organolithium intermediate by chelation with the adjacent methoxy group.

Experimental Protocol:

-

To a solution of 3-bromo-2-methoxypyridine (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.

-

Slowly add a solution of LDA (1.1 eq) or n-BuLi (1.1 eq) in a suitable solvent, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

Step 2: Acylation of the Lithiated Intermediate

The in situ generated 3-bromo-2-methoxy-3-lithiopyridine is a potent nucleophile. It can be quenched with a suitable acetylating agent to introduce the acetyl group at the C3 position. Common acetylating agents for this purpose include N,N-dimethylacetamide (DMAc) or acetyl chloride.

Experimental Protocol:

-

To the solution of the lithiated intermediate at -78 °C, slowly add N,N-dimethylacetamide (1.2 eq) or acetyl chloride (1.2 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Potential Applications in Medicinal Chemistry

The strategic placement of the bromo, methoxy, and acetyl functional groups on the pyridine core makes this compound a highly versatile building block for the synthesis of more complex, biologically active molecules.[5]

Cross-Coupling Reactions

The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[6] These reactions are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, a Suzuki-Miyaura coupling could be employed to introduce a variety of aryl or heteroaryl substituents at the C5 position of the pyridine ring.[7][8]

Caption: Illustrative Suzuki-Miyaura coupling reaction utilizing the target compound.

Modification of the Acetyl Group

The acetyl group provides a handle for a wide range of chemical transformations. It can be:

-

Reduced to an alcohol, which can then be further functionalized.

-

Undergo alpha-halogenation to introduce a reactive handle for subsequent nucleophilic substitutions.

-

Serve as a precursor for the formation of various heterocycles , such as pyrazoles or isoxazoles, through condensation reactions with hydrazines or hydroxylamines, respectively.

These transformations allow for the rapid generation of diverse molecular scaffolds, which is a key strategy in lead optimization during drug discovery.

Conclusion

This compound is a commercially available and highly functionalized pyridine derivative with significant potential as a building block in medicinal and materials chemistry. While a dedicated, published synthetic protocol is yet to be identified, a robust synthesis can be proposed based on established directed ortho-metalation chemistry. The strategic arrangement of its functional groups allows for a multitude of subsequent chemical modifications, making it a valuable tool for the synthesis of novel and complex molecular architectures. This guide provides a foundational understanding for researchers looking to incorporate this versatile intermediate into their synthetic strategies.

References

A comprehensive list of references is not available in the provided search results.

Sources

- 1. Directed Ortho Metalation [organic-chemistry.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in the synthetically valuable building block, 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer an in-depth exploration of the electronic and steric factors governing the reactivity of this key intermediate. We will delve into the mechanistic underpinnings of the most pertinent transformations, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution. This guide is designed to empower researchers in drug discovery and development with the foundational knowledge and practical insights required to effectively utilize this versatile molecule in the synthesis of complex chemical entities.

Introduction: Unlocking the Synthetic Potential of a Key Heterocyclic Building Block

The pyridine scaffold is a cornerstone of modern medicinal chemistry, with its derivatives forming the core of numerous blockbuster drugs. The strategic functionalization of the pyridine ring is therefore a critical endeavor in the pursuit of novel therapeutic agents. This compound has emerged as a particularly useful intermediate due to the presence of multiple functional handles that can be selectively manipulated. This guide focuses specifically on the reactivity of the bromine atom at the C5 position, a site primed for a variety of powerful bond-forming reactions.

The reactivity of the C-Br bond in this molecule is subtly modulated by the electronic interplay of the methoxy and acetyl substituents, as well as the inherent electronic nature of the pyridine ring itself. Understanding these influences is paramount for predicting reaction outcomes and optimizing conditions for high-yielding transformations.

Electronic and Steric Landscape of this compound

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack at the α (C2, C6) and γ (C4) positions.[1] The bromine atom at the C5 position is meta to the nitrogen, and its reactivity is influenced by the substituents at C2 and C3.

-

Methoxy Group (-OCH₃) at C2: This group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution due to its +M (mesomeric) effect. In the context of the pyridine ring, it donates electron density, which can slightly deactivate the ring towards nucleophilic attack. However, its primary influence on the C5 bromine is electronic and through-bond.

-

Acetyl Group (-COCH₃) at C3: The acetyl group is a deactivating, meta-directing group due to its -I (inductive) and -M (mesomeric) effects. It withdraws electron density from the ring, making the pyridine core even more electron-deficient. This deactivation can have a complex effect on palladium-catalyzed cross-coupling reactions.

The interplay of these groups creates a unique electronic environment at the C5 position. The electron-withdrawing nature of the acetyl group and the pyridine nitrogen enhances the electrophilicity of the C-Br bond, making it a prime candidate for oxidative addition in palladium-catalyzed cycles.[2]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures.[3][4] The reaction of this compound with various aryl or heteroaryl boronic acids provides a direct route to a diverse array of substituted pyridines.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[5]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.